

# A Comparative Analysis of Latamoxef Sodium and Cefotaxime Against Anaerobic Bacteria

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Latamoxef sodium*

Cat. No.: *B1677418*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the in vitro and clinical performance of **latamoxef sodium** and cefotaxime against anaerobic bacteria, supported by experimental data and standardized protocols.

## In Vitro Activity: A Quantitative Comparison

The in vitro efficacy of latamoxef and cefotaxime against a range of anaerobic bacteria has been evaluated in numerous studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of each antibiotic's potency. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

## Table 1: Comparative In Vitro Activity against Bacteroides fragilis Group

| Organism             | Antibiotic             | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
|----------------------|------------------------|----------------|---------------|---------------|-----------|
| Bacteroides fragilis | Latamoxef (Moxalactam) | 197            | ≤4            | ≤4            | [1]       |
| Cefotaxime           |                        | 197            | 32            | ≤128          | [1]       |
| B. thetaiotaomicron  | Latamoxef (Moxalactam) | 197            | 32            | ≤128          | [1]       |
| Cefotaxime           |                        | 197            | 64            | ≤256          | [1]       |
| B. vulgatus          | Latamoxef (Moxalactam) | -              | -             | -             | -         |
| Cefotaxime           |                        | -              | -             | -             | -         |
| B. distasonis        | Latamoxef (Moxalactam) | -              | -             | -             | -         |
| Cefotaxime           |                        | -              | -             | -             | -         |
| B. ovatus            | Latamoxef (Moxalactam) | -              | -             | -             | -         |
| Cefotaxime           |                        | -              | -             | -             | -         |

Note: Data for some species within the *B. fragilis* group were not always reported separately in the reviewed literature.

## Table 2: Comparative In Vitro Activity against other Anaerobic Bacteria

| Organism                | Antibiotic             | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference           |
|-------------------------|------------------------|----------------|---------------|---------------|---------------------|
| Clostridium difficile   | Latamoxef (Moxalactam) | 21             | 16            | 32            | <a href="#">[1]</a> |
| Cefotaxime              |                        | 21             | 64            | 128           | <a href="#">[1]</a> |
| Clostridium perfringens | Latamoxef (Moxalactam) | -              | -             | -             | -                   |
| Cefotaxime              |                        | -              | -             | -             | -                   |
| Fusobacterium spp.      | Latamoxef (Moxalactam) | -              | -             | -             | -                   |
| Cefotaxime              |                        | -              | -             | -             | -                   |
| Anaerobic cocci         | Latamoxef (Moxalactam) | 14             | ≤0.5          | ≤1            | <a href="#">[1]</a> |
| Cefotaxime              |                        | 14             | ≤0.5          | ≤1            | <a href="#">[1]</a> |
| Propionibacterium acnes | Latamoxef (Moxalactam) | 33             | ≤0.125        | ≤0.125        | <a href="#">[1]</a> |
| Cefotaxime              |                        | 33             | ≤0.125        | ≤0.125        | <a href="#">[1]</a> |

Note: Specific MIC values for some species were not consistently available across comparative studies.

## Clinical Efficacy

Direct comparative clinical trials focusing exclusively on anaerobic infections for latamoxef versus cefotaxime are limited. However, data from studies on mixed infections, such as intra-abdominal and gynecological infections where anaerobes are significant pathogens, provide valuable insights.

In a study on intra-abdominal infections, latamoxef showed a satisfactory clinical response in 91% of patients, which was comparable to other cephalosporins like cefotetan.[\[2\]](#) For

gynecological and obstetric infections, latamoxef demonstrated high efficacy, with clinical cure rates of 94.6% for intrauterine infections and 95.0% for adnexitis.[\[3\]](#)

Cefotaxime, often in combination with metronidazole to enhance its anaerobic coverage, has been extensively studied in severe intra-abdominal infections.[\[4\]](#) In gynecological and obstetric infections, cefotaxime has shown high cure rates, with one study reporting a 93% clinical cure rate in various pelvic infections.[\[5\]](#)[\[6\]](#) Another comparative study in post-cesarean section endomyometritis showed a 97% cure rate for cefotaxime.[\[5\]](#)

A randomized, double-blind study comparing ceftizoxime, cefotaxime, and latamoxef in the treatment of bacterial pneumonia in high-risk patients found similar clinical cure rates of 85% for cefotaxime and 89% for latamoxef.[\[7\]](#) While not exclusively anaerobic infections, these often have an anaerobic component.

## Experimental Protocols

The in vitro susceptibility data presented are primarily derived from standardized methods recommended by the Clinical and Laboratory Standards Institute (CLSI).

### Agar Dilution Method (Reference Method)

The agar dilution method is the reference standard for antimicrobial susceptibility testing of anaerobic bacteria.

- Preparation of Media: Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is prepared.
- Antibiotic Plate Preparation: Serial twofold dilutions of latamoxef and cefotaxime are prepared and incorporated into the molten agar before pouring into petri dishes. A control plate with no antibiotic is also prepared.
- Inoculum Preparation: A standardized inoculum of each bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is typically achieved by suspending colonies from a 24-48 hour culture in a suitable broth.
- Inoculation: The surfaces of the agar plates are inoculated with the bacterial suspensions using a multipoint replicator.

- Incubation: The plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.
- Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth, disregarding a faint haze or a single colony.

## Broth Microdilution Method

This method is a common alternative for susceptibility testing.

- Preparation of Microdilution Trays: 96-well microtiter plates are filled with serial twofold dilutions of the antibiotics in a suitable anaerobic broth medium, such as supplemented Brucella broth.
- Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method.
- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The microtiter plates are incubated in an anaerobic atmosphere at 35-37°C for 48 hours.
- Reading Results: The MIC is the lowest antibiotic concentration that shows no visible turbidity.

## Mechanism of Action and Experimental Workflow

[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

## Summary

Both latamoxef and cefotaxime exhibit activity against anaerobic bacteria, but with notable differences. In vitro data suggests that latamoxef is generally more potent against the

Bacteroides fragilis group, a common cause of anaerobic infections.<sup>[1]</sup> For other anaerobes, such as Clostridium difficile, latamoxef also tends to have lower MIC values compared to cefotaxime.<sup>[1]</sup> The activity against anaerobic cocci and Propionibacterium acnes appears to be comparable.<sup>[1]</sup>

The choice between these two agents in a clinical setting would likely depend on the suspected or confirmed pathogen and local susceptibility patterns. For serious mixed infections where B. fragilis is a concern, latamoxef may offer an advantage. However, cefotaxime, particularly in combination with an agent with specific anti-anaerobic activity like metronidazole, remains a widely used and effective option. Further head-to-head clinical trials specifically targeting anaerobic infections are needed to definitively establish the comparative clinical efficacy of these two antibiotics.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In vitro activity of flomoxef compared to moxalactam, cefoxitin, cefotaxime, and clindamycin against anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephalosporin therapy in intra-abdominal infection: comparative studies of cefotetan, latamoxef and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Laboratory and clinical studies on latamoxef in the field of obstetrics and gynecology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefotaxime and metronidazole in severe intra-abdominal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical experience with cefotaxime in obstetric and gynecologic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experience with cefotaxime in gynecology and obstetrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative efficacy and safety of ceftizoxime, cefotaxime and latamoxef in the treatment of bacterial pneumonia in high risk patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Comparative Analysis of Latamoxef Sodium and Cefotaxime Against Anaerobic Bacteria]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1677418#latamoxef-sodium-versus-cefotaxime-for-anaerobic-bacteria>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)